molecular formula C18H13N3O2S B2698767 (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 586995-07-5

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No. B2698767
CAS RN: 586995-07-5
M. Wt: 335.38
InChI Key: UOJRJGHHORQTBH-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate, also known as MBCV, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBCV belongs to the family of benzo[d]thiazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis of Imidazoles

The compound you’ve mentioned serves as a valuable precursor for the synthesis of imidazoles. Researchers have developed a new synthetic pathway to create substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. Benzo[d]oxazol-2-yl (aryl(thienyl))methanimines play a crucial role as key intermediates in this process. The formation of an imidazole ring involves the opening of one benzoxazole ring followed by ring closure through intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Excited State Proton Transfer

Solvent effects play a significant role in the excited state intramolecular proton transfer (ESIPT) reaction of this compound. By analyzing potential energy curves, researchers have observed that increasing solvent polarity gradually inhibits the ESIPT reaction. Understanding these mechanisms can aid in developing new products for optoelectronics and analytical tools .

Aggregation-Induced Emission (AIE) Behavior

This compound exhibits aggregation-induced emission (AIE) behavior. Its single-crystal X-ray structure reveals a planar arrangement with a dihedral angle between two aromatic rings of less than 30 degrees. Such AIE luminogens have applications in materials with enhanced fluorescence properties .

Antimicrobial Potential

Biological screening has identified promising antimicrobial potential for some derivatives of this compound. These derivatives exhibit MIC (minimum inhibitory concentration) values ranging from 6.25 to 50 μg/mL. Further structure-activity relationship (SAR) studies can facilitate the development of novel antimicrobial agents .

Anti-Mycobacterial Agents

In the search for new anti-mycobacterial agents, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have shown importance. Researchers have designed, predicted in silico, and synthesized novel compounds in these series. These compounds hold potential for combating mycobacterial infections .

Functional Materials in Electronics

Beyond biological applications, 1,2,3-dithiazoles (from which this compound originates) serve as efficient precursors for functional materials in electronics and spintronics. Their chemistry remains an active area of investigation, with potential applications in electronic devices .

properties

IUPAC Name

methyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-18(22)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)24-17/h2-9,11,20H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJRJGHHORQTBH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.